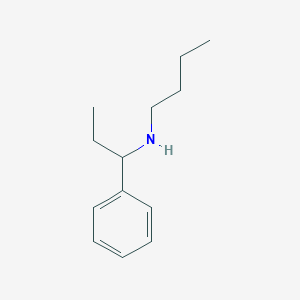

Butyl(1-phenylpropyl)amine

Vue d'ensemble

Description

Synthesis Analysis

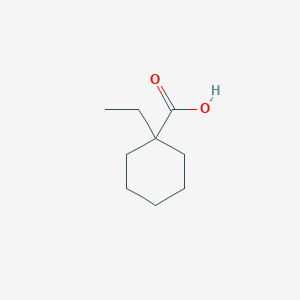

The synthesis of compounds related to Butyl(1-phenylpropyl)amine often involves multistep organic reactions, highlighting the complexity and the precision required in obtaining these molecules. For instance, a notable pathway involves the Grignard reaction followed by oxidation, substitution, and reduction processes, yielding compounds with high purity and specificity (H. Liu, D. Huang, & Yue Zhang, 2011). Similarly, catalytic methods using butyldimethyl(1-phenylethyl)ammonium bromide have been developed for efficient synthesis of α-amino phosphonates, showcasing the versatility of amines in synthetic chemistry (K. R. Reddy et al., 2005).

Molecular Structure Analysis

The molecular structure of Butyl(1-phenylpropyl)amine derivatives has been a subject of interest, particularly in the context of crystallography. Studies have reported detailed analyses using X-ray diffraction techniques to elucidate the crystal structures of related compounds, offering insights into their molecular geometry and intermolecular interactions (I. Wawrzycka-Gorczyca et al., 2011).

Chemical Reactions and Properties

The chemical behavior of Butyl(1-phenylpropyl)amine and its analogs under various conditions reveals a spectrum of reactivity profiles. For example, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the potential of such compounds in the formation of complex, chiral structures (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

Physical Properties Analysis

The physical properties of Butyl(1-phenylpropyl)amine derivatives, such as solubility, thermal stability, and phase behavior, are critical for their practical applications. Research has shown that these compounds exhibit high thermal stability and good solubility in organic solvents, making them suitable for various industrial applications (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and other chemical agents, define the utility of Butyl(1-phenylpropyl)amine in synthetic chemistry. Studies have explored its use in nucleophilic substitutions and radical reactions, highlighting its versatility as a building block for the synthesis of complex organic molecules (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).

Applications De Recherche Scientifique

CO2 Capture

One application of butyl(1-phenylpropyl)amine derivatives in scientific research is in the field of CO2 capture. A study demonstrated that a room temperature ionic liquid incorporating a cation with an appended amine group, derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide, can react reversibly with CO2. This ionic liquid effectively sequesters CO2 as a carbamate salt and can be recycled multiple times, showing comparable efficiency to commercial amine sequestering reagents. Notably, it operates without the need for water and is nonvolatile (Bates et al., 2002).

Electrochemical Ion Sensors

Another application is in the development of liquid | liquid ion sensors. Research on a permethylated ferrocene redox system with a butylamine substituent showed that it could be used in aqueous or biphasic media due to its solubility in hydrophobic organic solvents. This system demonstrates a chemical inertness of the ferricenium derivative, maintaining chemical reversibility. The study found that anion transfer dominates the microphase redox process in a wide pH range, suggesting potential use in ion sensing applications (Kelly et al., 2010).

Antioxidants in the Rubber Industry

Butyl(1-phenylpropyl)amine derivatives are also significant in the study of antioxidants, particularly in the rubber industry. For instance, electrochemical and spectroscopic studies of aromatic secondary amines like N, N′-diphenyl-1,4-phenylenediamine and its derivatives, which are crucial antioxidants in rubber, reveal that these compounds exhibit reversible redox couples. This research provides insights into the oxidative behaviors of these antioxidants, crucial for improving the durability and performance of rubber products (Rapta et al., 2009).

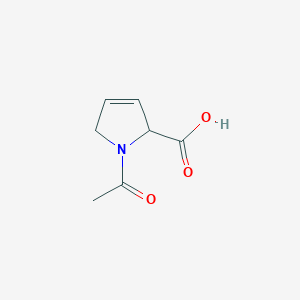

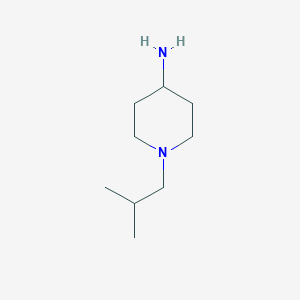

Synthesis of Repaglinide Intermediate

Butyl(1-phenylpropyl)amine derivatives are used in the synthesis of intermediates for pharmaceuticals, such as Repaglinide, an oral diabetes medication. A study detailed an environmentally friendly catalytic hydrogenation process to synthesize 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a key intermediate in Repaglinide synthesis. This method yielded 95.5% efficiency and was confirmed through various spectroscopic methods (Liu et al., 2011).

Visible Light Photosensitizers in Dental Resins

In dental science, derivatives of butyl(1-phenylpropyl)amine, like 1-phenyl-1,2-propanedione, are explored as photosensitizers for dental resin composites. These compounds, when compared to conventional photosensitizers like camphorquinone, showed promising results in improving the physical properties of resin composites. Their efficiency in photopolymerization processes could lead to advancements in dental materials (Sun & Chae, 2000).

Fluorescent Probes for Metal Ion Sensing

Butyl(1-phenylpropyl)amine derivatives have been utilized in the development of fluorescent probes for metal ion sensing. For instance, a study on N-butyl-4,5-di[2-(phenylamino)ethylamino]-1,8-naphthalimide demonstrated its ability to sense Cu(II) ions through a colorimetric method with a significant red-shift in emission. This indicates potential applications in selective metal ion detection and analysis (Xu et al., 2005).

Safety And Hazards

Butyl(1-phenylpropyl)amine is classified as flammable (Category 2), corrosive to metals (Category 1), and has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with skin (Category 3) . It also causes skin corrosion (Category 1A) and serious eye damage (Category 1) .

Propriétés

IUPAC Name |

N-(1-phenylpropyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-5-11-14-13(4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNBGUDSGSWTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328414 | |

| Record name | N-(1-phenylpropyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl(1-phenylpropyl)amine | |

CAS RN |

92111-07-4 | |

| Record name | N-(1-phenylpropyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

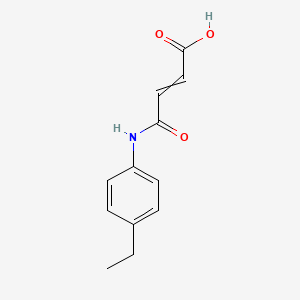

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)